
4-(Aminomethyl)-3-methylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-3-methylbenzonitrile is an organic compound with the molecular formula C9H10N2 It is a derivative of benzylamine, where the benzene ring is substituted with a cyano group (-CN) at the fourth position and a methyl group (-CH3) at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-3-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-cyano-2-methylbenzaldehyde with ammonia or an amine under reductive amination conditions. This process typically uses a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the conversion of the aldehyde to the amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon (Pd/C), to hydrogenate the corresponding nitrile or imine intermediate, resulting in the formation of the desired amine.
化学反应分析
Types of Reactions: 4-(Aminomethyl)-3-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitrile or nitro compound.
Reduction: The cyano group can be reduced to an amine using reducing agents like LiAlH4.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of 4-cyano-2-methylbenzonitrile or 4-cyano-2-methylbenzonitro.
Reduction: Formation of 4-amino-2-methylbenzylamine.
Substitution: Formation of 4-cyano-2-methyl-5-nitrobenzylamine or 4-cyano-2-methyl-5-halobenzylamine.
科学研究应用
4-(Aminomethyl)-3-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-(Aminomethyl)-3-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The amine group can form hydrogen bonds with target molecules, facilitating its interaction with biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Benzylamine: Lacks the cyano and methyl substituents, making it less reactive in certain contexts.
4-Cyano-2-methylbenzonitrile: Similar structure but lacks the amine group, affecting its reactivity and applications.
4-Amino-2-methylbenzonitrile: Similar structure but with an amino group instead of a cyano group, altering its chemical properties.
Uniqueness: 4-(Aminomethyl)-3-methylbenzonitrile is unique due to the presence of both the cyano and methyl groups, which influence its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C9H10N2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC 名称 |
4-(aminomethyl)-3-methylbenzonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4H,6,11H2,1H3 |
InChI 键 |
DKBJGPSCFZLPEW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C#N)CN |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
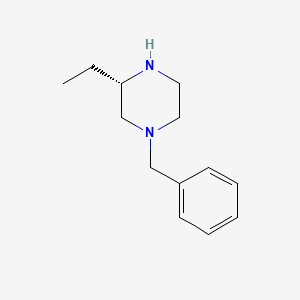
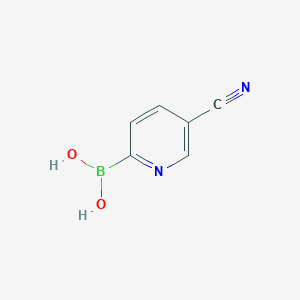

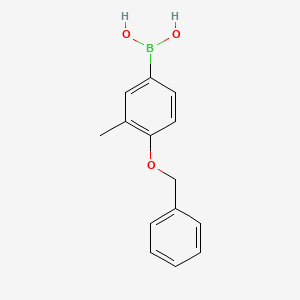
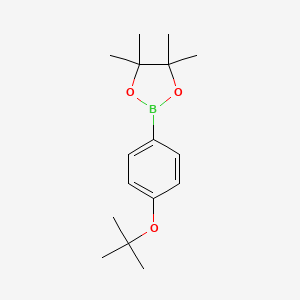
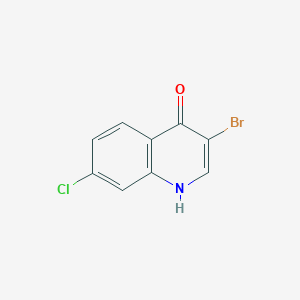
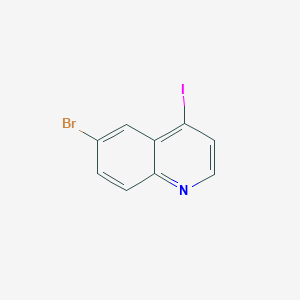
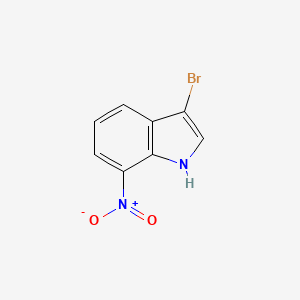
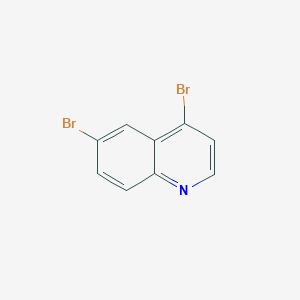
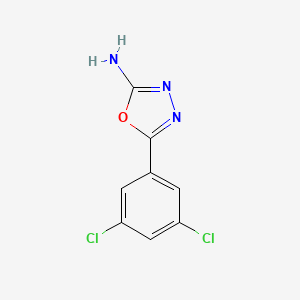
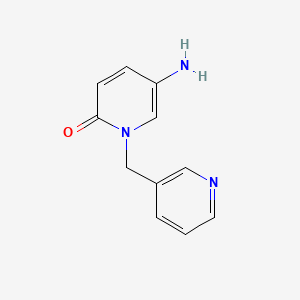

![2-Azaspiro[3.4]octane](/img/structure/B1287972.png)

